molecular formula C18H20N2O4S B4065020 4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide

4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B4065020
M. Wt: 360.4 g/mol
InChI Key: GQTVCAMXOKTRNK-UHFFFAOYSA-N
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Description

4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a 3-oxocyclohexenyl moiety via an ethylamino spacer. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

4-[2-[[5-(furan-2-yl)-3-oxocyclohexen-1-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c19-25(22,23)17-5-3-13(4-6-17)7-8-20-15-10-14(11-16(21)12-15)18-2-1-9-24-18/h1-6,9,12,14,20H,7-8,10-11H2,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVCAMXOKTRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the Paal–Knorr synthesis, which is used to create substituted furans from 1,4-diketones . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the cyclohexenone moiety can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells, thereby exerting its anticancer activity .

Comparison with Similar Compounds

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

  • Structure: Replaces the cyclohexenone-ethylamino group with a trifluoromethyl-substituted pyrazole ring.
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the cyclohexenone moiety. Pyrazole rings are known for their role in kinase inhibition, suggesting divergent target specificity .

2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide (Tamsulosin Impurity D)

  • Structure: Features a methoxy-substituted benzene ring and a chiral propylamino linker.
  • Key Differences: The methoxy groups improve solubility but reduce steric accessibility compared to the furan-cyclohexenone system. This compound is a byproduct in α1-adrenoreceptor antagonist synthesis, highlighting its pharmacological relevance .

4-{5-[(Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide

  • Structure: Substitutes the cyclohexenone with a thiazolidinone ring conjugated to furan.
  • The Z-configuration of the exocyclic double bond may influence binding specificity .

4-[(5-Amino-4-(4-morpholinyl)-2-oxo-1,3-thiazol-3(2H)-yl)amino]benzenesulfonamide

  • Structure : Incorporates a morpholine-substituted thiazole ring.
  • Key Differences :
    • The morpholine group enhances water solubility and membrane permeability.
    • This compound’s thiazole-2-one core is associated with antimicrobial or anticancer activity .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Potential Applications Reference
Target Compound 388.42* Cyclohexenone, furan, ethylamino Enzyme inhibition N/A
4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide 403.33 Trifluoromethylpyrazole Kinase inhibition
Tamsulosin Impurity D 394.49 Methoxy, chiral propylamino α1-Adrenoreceptor antagonism
4-{5-[(Z)-(2,4-Dioxo-thiazolidin-5-yl)methyl]furan-2-yl}benzenesulfonamide 374.37 Thiazolidinone, Z-configuration Antidiabetic/anti-inflammatory
4-[(5-Amino-4-morpholinyl-thiazol-2-one)amino]benzenesulfonamide 371.44 Morpholine, thiazole-2-one Antimicrobial

*Estimated based on structural formula.

Biological Activity

4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a furan moiety, a cyclohexene ring, and a sulfonamide group, which are known to contribute to its biological properties. The structural formula can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific compound under study has been evaluated for its impact on perfusion pressure and coronary resistance in isolated rat heart models.

1. Cardiovascular Effects

A study conducted on the effects of benzenesulfonamide derivatives demonstrated that 4-(2-aminoethyl)benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to other derivatives. This suggests potential applications in treating cardiovascular diseases by modulating calcium channel activity .

3. Anti-inflammatory Properties

The sulfonamide group is associated with anti-inflammatory effects. The mechanism may involve the inhibition of certain enzymes involved in inflammatory pathways, although direct studies on this compound are still needed.

The proposed mechanisms of action for the biological activity of this compound include:

  • Calcium Channel Modulation : The compound is theorized to interact with calcium channels, potentially leading to reduced coronary resistance and altered perfusion pressures .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which could contribute to their therapeutic effects.

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)Observations
IControl-Baseline measurements
IIBenzenesulfonamide0.001Increased perfusion pressure
IIICompound 20.001Variable response
IVCompound 30.001Significant decrease in resistance
VCompound 4 (4-(2-aminoethyl)benzenesulfonamide)0.001Decreased perfusion pressure significantly
VICompound 50.001Moderate effect

The results indicated that the presence of 4-(2-aminoethyl)benzenesulfonamide led to statistically significant reductions in both perfusion pressure and coronary resistance compared to the control group .

Pharmacokinetic Parameters

Pharmacokinetic studies using various computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. Notably, permeability studies indicated differences in absorption rates when modeled against various cell lines, highlighting the need for further experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(2-{[5-(Furan-2-yl)-3-oxocyclohex-1-en-1-yl]amino}ethyl)benzenesulfonamide

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